7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol
Description
7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol (CAS: 304685-32-3, Molecular Formula: C₂₁H₁₇N₃O) is a Mannich base derivative of 8-hydroxyquinoline (8-HQ) with a molecular weight of 327.4 g/mol . The compound features a quinolin-8-ol core substituted at the 7-position by a bifunctional group comprising phenylamino and pyridin-2-yl moieties.
Properties
IUPAC Name |
7-[anilino(pyridin-2-yl)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-21-17(12-11-15-7-6-14-23-19(15)21)20(18-10-4-5-13-22-18)24-16-8-2-1-3-9-16/h1-14,20,24-25H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGVIHXNMJUQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a quinoline core with various substituents that enhance its biological activity. The molecular formula is with a molecular weight of approximately 345.4 g/mol. Its structural characteristics are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O |
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZVQZQZJXKJHGBD-UHFFFAOYSA-N |
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including kinases and proteases, which play critical roles in cell signaling and proliferation. This inhibition can lead to apoptosis in cancer cells and is a promising mechanism for anticancer therapies .
- Antimicrobial Activity : Studies indicate that quinoline derivatives exhibit significant antibacterial and antifungal properties. The compound's structure allows it to interact effectively with microbial targets, disrupting their function .
- Metal Chelation : The presence of the hydroxyl group in the quinoline structure facilitates metal ion chelation, which can enhance its therapeutic efficacy against metal-dependent diseases.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), revealed significant cytotoxic effects:
These results suggest that the compound could serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Staphylococcus aureus | 16 | |
| Candida albicans | 64 |
These findings indicate that this quinoline derivative may be effective against both bacterial and fungal infections.
Case Studies
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃, F) : Increase lipophilicity (logP 4.3–4.5) and thermal stability (higher melting points) .
- Heterocyclic Substituents (e.g., thiophen-2-yl) : Maintain logP but may alter π-π stacking interactions in biological systems .
Physicochemical and Pharmacokinetic Profiling
Implications :
- Trifluoromethyl Groups : Improve membrane permeability but reduce solubility.
- Pyrrolidine Substituents : Increase solubility but may limit blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
